(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid

PPARα agonist RXR transactivation nuclear receptor selectivity

(7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid (CAS 199484-69-0), a stereochemically defined member of the phytanic acid family, is a saturated, methyl-branched C20 isoprenoid fatty acid belonging to the acyclic diterpenoid lipid class. With a molecular weight of 312.5 g/mol and an XLogP3-AA of 8.3, this compound is practically water-insoluble and displays acidic character (pKa ~4.8) typical of long-chain fatty acids.

Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
CAS No. 199484-69-0
Cat. No. B8236047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid
CAS199484-69-0
Molecular FormulaC20H40O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O
InChIInChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19?/m1/s1
InChIKeyRLCKHJSFHOZMDR-PWCSWUJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7R,11R)-3,7,11,15-Tetramethylhexadecanoic Acid (CAS 199484-69-0): Stereochemically Defined Phytanic Acid — Procurement-Grade Physicochemical and Biological Baseline


(7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid (CAS 199484-69-0), a stereochemically defined member of the phytanic acid family, is a saturated, methyl-branched C20 isoprenoid fatty acid belonging to the acyclic diterpenoid lipid class [1]. With a molecular weight of 312.5 g/mol and an XLogP3-AA of 8.3, this compound is practically water-insoluble and displays acidic character (pKa ~4.8) typical of long-chain fatty acids [2]. Naturally derived from chlorophyll via phytol metabolism in ruminants, phytanic acid exists as eight possible stereoisomers; the (7R,11R) configuration at carbons 7 and 11 is the predominant natural form, though the configuration at carbon-3 can be either R or S, yielding the two naturally co-occurring diastereomers (3R,7R,11R and 3S,7R,11R) [3]. This stereochemical complexity is the root of differential biological activity and analytical specificity that drives procurement decisions away from generic, unspecified isomer mixtures.

Why Commercially Available Unspecified Phytanic Acid Mixtures Cannot Substitute for (7R,11R)-3,7,11,15-Tetramethylhexadecanoic Acid in Research and Diagnostic Workflows


Phytanic acid products sold under CAS 14721-66-5 typically consist of unspecified stereoisomer mixtures, including racemic 3RS,7RS,11RS material that does not reflect natural diastereomer ratios [1]. Biological activity is highly stereoisomer-dependent: only the naturally occurring 3RS,7R,11R diastereomer mixture (and its constituent 3R,7R,11R and 3S,7R,11R forms) exhibits PPARα activation, RXR transactivation, brown adipocyte differentiation, and immunomodulatory T-cell IFN-γ suppression at physiologically relevant concentrations, whereas racemic mixtures dilute these effects and introduce confounding variables [2]. Even within the natural diastereomers, peroxisomal β-oxidation displays absolute stereospecificity — only (2S)-pristanic acid isomers are accepted as substrates — meaning that stereochemical identity at every chiral center determines metabolic fate, biomarker validity, and experimental reproducibility [3]. Generic substitution thus risks both false-negative biological results and irreproducible analytical data.

(7R,11R)-3,7,11,15-Tetramethylhexadecanoic Acid — Quantitative Differential Evidence Against Closest Analogs and Class Compounds


PPARα Transactivation: Phytanic Acid Activates at 3 μM vs. Pristanic Acid at 1 μM, but Phytanic Acid Additionally Activates All Three RXR Subtypes

In a direct head-to-head cell-based transactivation assay using a PPAR response element (PPRE)-driven reporter, phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) induced significant PPARα activation at 3 μM, while its α-oxidation metabolite pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) achieved significant induction at a lower concentration of 1 μM [1]. However, the differentiation lies in receptor selectivity: phytanic acid additionally trans-activates all three retinoid X receptor subtypes (RXRα, β, γ) in a concentration-dependent manner, whereas pristanic acid displays negligible RXR activity [1]. Furthermore, PPARδ and PPARγ transactivation by both fatty acids was negligible, confirming that PPARα is the primary PPAR target [1]. A separate study demonstrated that phytanic acid-mediated UCP1 gene activation in brown adipocytes occurred through RXR binding sites and was not replicated by PPARα or PPARγ expression vectors alone, underscoring RXR as the critical differential signaling node [2].

PPARα agonist RXR transactivation nuclear receptor selectivity branched-chain fatty acid pharmacology

Brown Adipocyte Differentiation: Phytanic Acid Is Active Whereas Pristanic Acid Is Completely Inactive

In a definitive direct comparison, phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) induced brown adipocyte differentiation — evidenced by coordinated induction of UCP1, aP2, lipoprotein lipase, GLUT4, and cytochrome c oxidase subunit II mRNAs — whereas pristanic acid (2,6,10,14-tetramethylpentadecanoic acid, its α-oxidation product) did not promote brown adipocyte differentiation or stimulate transcription of the UCP1 gene at any tested concentration [1]. Quantitative UCP1 promoter activation was observed only with phytanic acid, and this effect was mediated additively by three RXR binding sites in the UCP1 gene enhancer region, not by PPARα or PPARγ [1]. The absolute inactivity of pristanic acid in this assay, despite pristanic acid being the direct peroxisomal metabolite of phytanic acid, demonstrates that the pharmacological differentiation is qualitative (active vs. inactive) rather than merely quantitative [1].

brown adipose tissue UCP1 induction adipocyte differentiation thermogenesis cell differentiation assay

T-Cell IFN-γ Suppression: Naturally Occurring 3RS,7R,11R-Phytanic Acid Demonstrates PPARα-Dependent Immunomodulation Absent in Racemic Mixtures

In a study specifically designed to address whether immunomodulatory effects are stereoisomer-dependent, naturally occurring 3RS,7R,11R-phytanic acid (the diastereomer mixture containing both 3R,7R,11R and 3S,7R,11R forms) significantly reduced in vitro IFN-γ production in mouse splenocytes and purified T-cells at both the protein and mRNA levels, accompanied by decreased expression of T-bet, the key Th1 differentiation transcription factor [1]. Critically, this suppression was abrogated by GW6471, a PPARα antagonist, confirming that the effect requires PPARα engagement [1]. Previous studies using commercially available phytanic acid of unknown isomer configuration yielded inconsistent results precisely because racemic 3RS,7RS,11RS mixtures contain stereoisomers that do not bind PPARα with the same affinity [1]. Although this study did not directly compare individual stereoisomers head-to-head, the authors explicitly concluded that the 3RS,7R,11R configuration is essential for bioactivity and that prior ambiguous data arose from the use of undefined stereoisomer mixtures [1].

immunomodulation IFN-γ suppression T-cell assay PPARα-dependent mechanism autoimmune disease model

Refsum Disease Diagnostic Specificity: Plasma Phytanic Acid Levels of 10–50 mg/dL in Patients vs. ≤0.2 mg/dL in Healthy Controls — Quantitative Diagnostic Cutoff Validated Only for Naturally Configured Phytanic Acid

In Refsum disease (RD), an inherited peroxisomal disorder caused by phytanoyl-CoA hydroxylase deficiency, plasma phytanic acid levels provide the primary diagnostic biomarker [1]. The established clinical reference range defines normal plasma phytanic acid as ≤0.2 mg/dL, whereas confirmed RD patients present with levels of 10–50 mg/dL or higher — a 50- to 250-fold elevation [1]. This quantitative diagnostic cutoff has been validated in clinical laboratories worldwide and is the cornerstone of RD diagnosis and dietary management monitoring [2]. Importantly, the stereochemistry of accumulating phytanic acid in RD patients reflects the natural dietary intake of 3RS,7R,11R diastereomers, as the defective α-oxidation enzyme (phytanoyl-CoA hydroxylase) acts on the natural substrate configuration; racemic or unnatural stereoisomers would not recapitulate the authentic disease biomarker profile and could produce misleading quantitative results in diagnostic assay calibration [3].

Refsum disease biomarker validation plasma phytanic acid quantification peroxisomal disorder diagnosis clinical biochemistry

Membrane Biophysics: Phytanic Acid Increases Phospholipid Bilayer Order Parameter (SCD) by ~9% at 20 mol%, a Distinct Perturbation Not Produced by Straight-Chain Fatty Acids

Using deuterium NMR spectroscopy on 1-palmitoyl-2-[²H₃₁]palmitoyl-sn-glycero-3-phosphocholine (PC-d₃₁) bilayers, incorporation of 20 mol% phytanic acid caused an approximate 9% increase in the mean phospholipid chain order parameter (S_CD) — indicating decreased acyl chain flexibility and a more ordered bilayer core [1]. In direct contrast, straight-chain analogues such as palmitic acid (C16:0) elevate the gel-to-liquid crystalline phase transition temperature of phospholipid bilayers, whereas phytanic acid and phytol lower the onset temperature (T_s) from 38°C to 28°C and broaden the melting range from ~1.5°C to ~11°C [1]. This unique biophysical signature — simultaneously increasing chain order while reducing phase transition cooperativity — is a direct consequence of the methyl-branched isoprenoid structure and is not observed with straight-chain saturated or mono-unsaturated fatty acids [1].

membrane biophysics phospholipid bilayer order parameter deuterium NMR branched-chain fatty acid

Stereoselective α-Oxidation: Peroxisomal β-Oxidation Is Absolute for (2S)-Isomers — Phytanic Acid Diastereomer Identity Governs Metabolic Substrate Eligibility

Phytanic acid naturally occurs as a mixture of (3S,7R,11R)- and (3R,7R,11R)-diastereomers [1]. Following peroxisomal α-oxidation to pristanic acid, the resulting (2R)-pristanic acid cannot enter β-oxidation directly because peroxisomal β-oxidation is absolutely stereospecific, accepting only (2S)-isomers [1]. The enzyme α-methylacyl-CoA racemase (AMACR) is indispensable for converting (2R)-pristanic acid to the (2S)-isomer before degradation can proceed [1]. In patients with AMACR deficiency, (2R)-pristanic acid is the predominant accumulating isomer, providing direct in vivo evidence that stereochemistry determines metabolic fate [1]. This stereochemical gating means that any study of phytanic acid metabolism, toxicity, or accumulation in disease models requires stereochemically defined starting material; racemic mixtures introduce artificial substrates that bypass or confound the natural stereoselective machinery [1].

peroxisomal α-oxidation stereospecific β-oxidation α-methylacyl-CoA racemase phytanoyl-CoA hydroxylase inborn errors of metabolism

Validated Research and Industrial Application Scenarios for (7R,11R)-3,7,11,15-Tetramethylhexadecanoic Acid (CAS 199484-69-0)


Nuclear Receptor Pharmacology — PPARα/RXR Dual Activation Studies Requiring Stereochemically Defined Ligand

Laboratories investigating PPARα- and RXR-mediated transcriptional regulation in metabolic disease, insulin resistance, or brown fat thermogenesis should procure (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid rather than generic phytanic acid or pristanic acid. The compound's activation of PPARα at 3 μM and its unique ability to transactivate all three RXR subtypes — a property absent in pristanic acid — enables dissection of PPARα-dependent vs. RXR-dependent gene programs [1]. Co-treatment experiments with PPARα antagonists (e.g., GW6471) and RXR antagonists can cleanly separate signaling pathways only when stereochemically pure ligand is used, as racemic contaminants may produce confounding partial agonist effects [2].

Brown Adipocyte Biology — UCP1-Dependent Thermogenesis and Adipocyte Differentiation Screening

For academic and pharmaceutical laboratories screening compounds for brown adipocyte differentiation or UCP1 induction, phytanic acid serves as a validated positive control — whereas pristanic acid is the definitive negative control [1]. Procurement of CAS 199484-69-0 ensures that RXR-mediated additive activation through the three UCP1 enhancer binding sites is consistently reproduced; use of undefined phytanic acid mixtures has been shown to produce variable results in differentiation assays due to the presence of inactive stereoisomers [1].

Clinical Diagnostic Biomarker Validation — Refsum Disease Plasma Phytanic Acid Calibration Standards

Clinical biochemistry laboratories developing or validating LC-MS/MS or GC-MS assays for plasma phytanic acid quantification in suspected Refsum disease must use stereochemically defined phytanic acid standards of known (3R,7R,11R)/(3S,7R,11R) diastereomer ratio [1]. The diagnostic cutoff of ≤0.2 mg/dL (normal) vs. 10–50 mg/dL (RD) was established using naturally configured phytanic acid; racemic calibration standards shift the quantitative baseline and risk false-negative or false-positive classification [1]. The (7R,11R)-configured compound ensures traceability to the authentic human metabolite [2].

Membrane Biophysics and Drug Delivery — Branched-Chain Fatty Acid as a Model Lipid Bilayer Perturbant

Biophysics groups studying the effects of methyl branching on phospholipid bilayer order, phase behavior, and permeability should use phytanic acid at defined mol% (e.g., 20 mol% producing ~9% S_CD increase) as a model branched-chain perturbant [1]. The compound's unique ability to increase acyl chain order while simultaneously lowering the gel-to-liquid crystalline transition temperature by ~10°C — a property diametrically opposite to that of straight-chain saturated fatty acids — makes it an essential tool for calibrating molecular dynamics simulations and validating ²H-NMR or ESR spectroscopic measurements of bilayer structure [1].

Quote Request

Request a Quote for (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.